molecular formula C12H14O2 B14240957 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde CAS No. 592528-71-7

7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde

Cat. No.: B14240957
CAS No.: 592528-71-7
M. Wt: 190.24 g/mol
InChI Key: DUKXNBBAKZVBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure. It contains a total of 30 bonds, including 16 non-hydrogen bonds, 3 multiple bonds, and 1 rotatable bond. The molecule also features 3 double bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 nine-membered rings, 1 aldehyde group (aliphatic), and 1 ether group (aliphatic) .

Preparation Methods

The synthesis of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves several steps. One common synthetic route includes the formation of the tricyclic core followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired structure. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s tricyclic structure also allows it to interact with specific molecular pathways, potentially modulating biological processes .

Comparison with Similar Compounds

7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde can be compared with other similar compounds, such as:

    3a,7a-Propanobenzofuran-3-carboxaldehyde: This compound shares a similar tricyclic structure but differs in the arrangement of its functional groups.

    2,3,4,7-Tetrahydro-1H-3a,7a-(epoxyetheno)indene-8-carbaldehyde: Another structurally related compound with variations in its ring system and functional groups.

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

592528-71-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde

InChI

InChI=1S/C12H14O2/c13-8-10-9-14-12-6-2-1-4-11(10,12)5-3-7-12/h1-2,8-9H,3-7H2

InChI Key

DUKXNBBAKZVBKG-UHFFFAOYSA-N

Canonical SMILES

C1CC23CC=CCC2(C1)OC=C3C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.